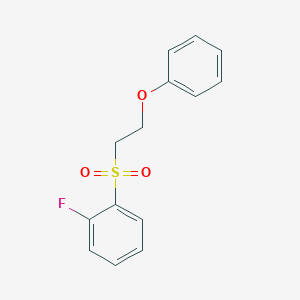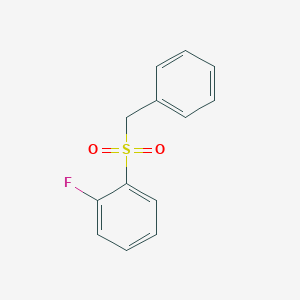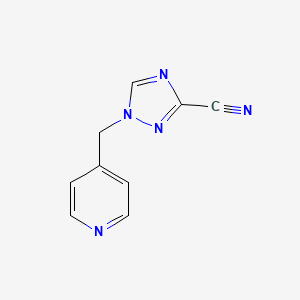
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide, also known as OTAA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. This leads to the inhibition of cell growth and proliferation. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to inhibiting cell growth and inducing apoptosis, N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This suggests that N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide may have potential as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for studying cancer biology and developing new cancer treatments. However, one limitation of using N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide.
Orientations Futures
There are several future directions for research on N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide. One area of interest is in the development of new cancer treatments. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has shown promise in enhancing the efficacy of chemotherapy drugs, and further research is needed to determine its potential as a standalone treatment.
Another area of interest is in the study of neurological disorders. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function, and further research is needed to determine its potential as a treatment for Alzheimer's disease and Parkinson's disease.
In addition to these areas of research, there is also potential for N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide to be used as an antioxidant and in the development of new drugs for other diseases. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide involves the reaction of oxirane-2-carboxylic acid with thiolane-3-carboxylic acid in the presence of a coupling agent. The resulting compound is then treated with an amine to yield N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide. The purity of the compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been shown to have potential applications in several areas of scientific research. One of the most promising areas is in the study of cancer. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in animal models.
In addition to cancer research, N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been found to protect neurons from oxidative stress and improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-9(13)12(10-4-6-15-8-10)7-11-3-2-5-14-11/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKWELRMKGFLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCO1)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)




![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)

![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)